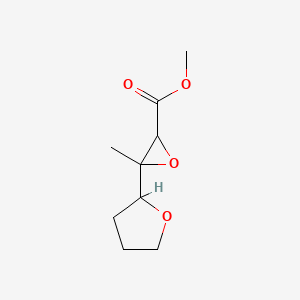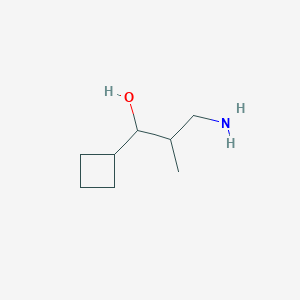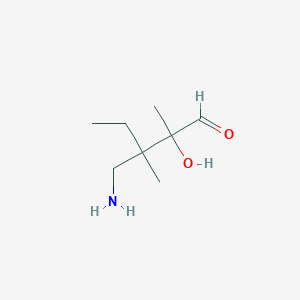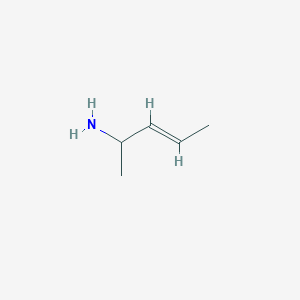![molecular formula C15H27N3O3 B13170430 tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate is a complex organic compound that features a piperidine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl carbamate and piperidin-4-ylamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction could lead to simpler amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological molecules. It can serve as a model compound for studying the behavior of similar structures in biological systems .
Medicine
In medicine, tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the creation of specialized polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate:
tert-Butyl piperidin-4-ylcarbamate: This simpler compound lacks the pyrrolidine ring, making it less complex but also less versatile in its applications.
Uniqueness
tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate is unique due to its combination of a piperidine ring and a pyrrolidine ring. This dual-ring structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-11-6-9-18(10-7-11)13(19)12-5-4-8-16-12/h11-12,16H,4-10H2,1-3H3,(H,17,20)/t12-/m0/s1 |
InChI Key |
PUNCUZCEJYSFIR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

